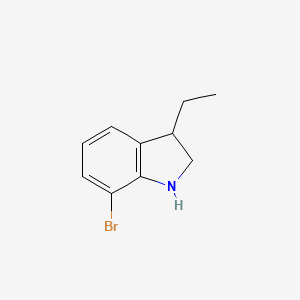
3-(Thian-4-yl)prop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Thian-4-yl)prop-2-ynoic acid is an organic compound with the molecular formula C₈H₁₀O₂S It is a derivative of propynoic acid, featuring a thian-4-yl group attached to the prop-2-ynoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thian-4-yl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of thian-4-yl derivatives and propynoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
化学反应分析
Types of Reactions
3-(Thian-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thian-4-ylpropanoic acid derivatives.
Substitution: The thian-4-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium or platinum catalysts are often employed in hydrogenation reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thian-4-ylpropanoic acid derivatives.
Substitution Products: Various substituted thian-4-yl derivatives.
科学研究应用
3-(Thian-4-yl)prop-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Thian-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure but with a thiophen-2-yl group instead of thian-4-yl.
Propiolic acid: The simplest acetylenic carboxylic acid, lacking the thian-4-yl group.
Uniqueness
3-(Thian-4-yl)prop-2-ynoic acid is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
属性
分子式 |
C8H10O2S |
|---|---|
分子量 |
170.23 g/mol |
IUPAC 名称 |
3-(thian-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H10O2S/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,3-6H2,(H,9,10) |
InChI 键 |
JEEHYMHXQDLHMG-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCC1C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
![3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)

amine](/img/structure/B13169010.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)


![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)






